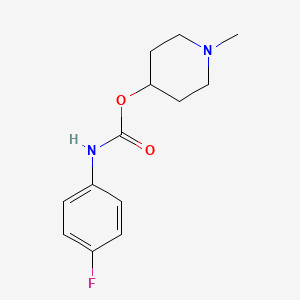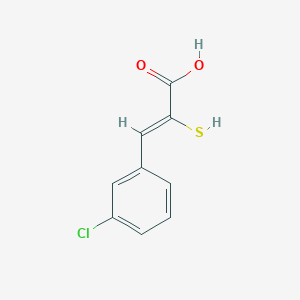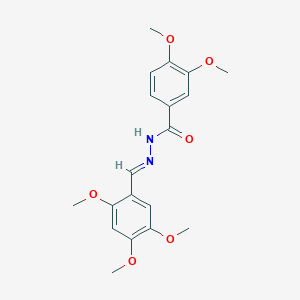
1-Methyl-4-piperidinyl N-(4-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-piperidinyl N-(4-fluorophenyl)carbamate is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.291 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-piperidinyl N-(4-fluorophenyl)carbamate typically involves the reaction of 1-methyl-4-piperidinol with 4-fluorophenyl isocyanate . The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-piperidinyl N-(4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Applications De Recherche Scientifique
1-Methyl-4-piperidinyl N-(4-fluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-piperidinyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, leading to changes in their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenyl N-(4-fluorophenyl)carbamate
- 4-Fluorophenyl N-(4-methyl-2-nitrophenyl)carbamate
- 2-Chloro-4-fluorophenyl N-(4-fluorophenyl)carbamate
Uniqueness
1-Methyl-4-piperidinyl N-(4-fluorophenyl)carbamate is unique due to its specific structural features, such as the presence of a piperidine ring and a fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
143103-30-4 |
|---|---|
Formule moléculaire |
C13H17FN2O2 |
Poids moléculaire |
252.28 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H17FN2O2/c1-16-8-6-12(7-9-16)18-13(17)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17) |
Clé InChI |
GYCYARKRWFZLJQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)OC(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
![7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11940802.png)
![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate](/img/structure/B11940804.png)





![2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline](/img/structure/B11940834.png)




![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)
